

Application Note: High-Purity Synthesis of Anti-Proliferative Indazole-3-Carboxamides

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Compound of Interest

Compound Name: *5-Methyl-1H-indazole-3-carbonitrile*

CAS No.: *90322-83-1*

Cat. No.: *B1419122*

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Source Material: **5-Methyl-1H-indazole-3-carbonitrile** Document ID: AN-IND-05-26 Version: 2.1 (Expert Release)

Executive Summary: The Indazole Pivot

In the landscape of modern medicinal chemistry, the indazole-3-carboxamide scaffold has emerged as a "privileged structure," serving as the core pharmacophore for FDA-approved kinase inhibitors like Axitinib, Linifanib, and Entrectinib. While many protocols begin with indazole-3-carboxylic acid, this guide focuses on a more atom-economic and versatile precursor: **5-Methyl-1H-indazole-3-carbonitrile**.

The 3-carbonitrile moiety offers a distinct synthetic advantage: it serves as a "masked" carboxamide that avoids the instability of acid chlorides and allows for late-stage diversification. This application note details a robust, scalable protocol for converting **5-Methyl-1H-indazole-3-carbonitrile** into potent anti-proliferative agents targeting receptor tyrosine kinases (RTKs) and downstream signaling pathways (e.g., MAPK/ERK).

Synthetic Strategy & Logic

The "Nitrile Pivot" Advantage

Traditional routes using indazole-3-carboxylic acid often suffer from decarboxylation during activation or poor solubility. By starting with the 3-carbonitrile, we utilize a Controlled Hydrolysis Strategy.

- Step 1: Regioselective N1-Alkylation. The nitrile electron-withdrawing group acidifies the N1-proton, facilitating clean alkylation under mild basic conditions without protecting group shuffling.
- Step 2: Oxidative Hydrolysis. Converting the nitrile to the primary amide using alkaline hydrogen peroxide (Radziszewski reaction conditions) preserves sensitive N1-substituents that might degrade under acid hydrolysis.

Visual Workflow

The following diagram illustrates the synthetic logic and the biological mechanism of action for the resulting anti-proliferative agent.



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Caption: Integrated synthetic pathway and pharmacological mechanism for 5-methyl-indazole-3-carboxamide derivatives.

Protocol A: Chemical Synthesis

Objective: Synthesis of N1-(4-fluorobenzyl)-5-methyl-1H-indazole-3-carboxamide (Analog of broad-spectrum RTK inhibitors).

Reagents & Equipment[1][2][3][4]

- Precursor: **5-Methyl-1H-indazole-3-carbonitrile** (HPLC Purity >98%)
- Reagents: 4-Fluorobenzyl bromide, Cesium Carbonate (), DMF (Anhydrous), 30% Hydrogen Peroxide (), Sodium Hydroxide (NaOH), DMSO.
- Equipment: LC-MS (Agilent 1200 or equiv), Rotary Evaporator, Inert Atmosphere Manifold ().

Step 1: Regioselective N1-Alkylation

Rationale:

in DMF favors the thermodynamic N1-product over the kinetic N2-product due to chelation effects and steric clearance at the 5-methyl position.

- Dissolution: In a flame-dried round-bottom flask, dissolve **5-Methyl-1H-indazole-3-carbonitrile** (1.0 eq, 500 mg) in anhydrous DMF (5 mL/mmol).
- Base Addition: Add (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 30 mins under . Tip: The solution will turn yellow/orange indicating anion formation.
- Alkylation: Dropwise add 4-Fluorobenzyl bromide (1.1 eq).
- Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-isomer is typically less polar (higher) than the N2-isomer.
- Workup: Pour mixture into ice-water (50 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, dry over , and concentrate.

- Purification: Recrystallize from EtOH or perform Flash Chromatography (Gradient 0-20% EtOAc in Hexane).
 - Checkpoint: Verify N1-regiochemistry via NOESY NMR (Correlation between N1-benzylic protons and C7-H).

Step 2: Radziszewski Hydrolysis (Nitrile Amide)

Rationale: Basic hydrolysis with peroxide is faster and cleaner than acid hydrolysis, preventing de-alkylation of the benzyl group.

- Solvation: Dissolve the N1-alkylated intermediate (1.0 eq) in DMSO (3 mL/mmol).
- Activation: Add NaOH (6M aq, 2.0 eq) followed immediately by 30% (5.0 eq) dropwise. Caution: Exothermic reaction.
- Reaction: Stir at RT for 1-2 hours. Monitor via LC-MS (Look for Mass +18 shift).
- Quench: Carefully add saturated sodium thiosulfate () to quench excess peroxide.
- Isolation: Dilute with water. The primary amide product will precipitate as a white solid. Filter, wash with water, and dry under vacuum.

Protocol B: Biological Evaluation (Anti-Proliferative Efficacy)

Objective: Validate the potency of the synthesized agent against cancer cell lines (e.g., A549 Lung, HCT116 Colon).

Assay: MTT Cell Viability Profiling

Rationale: This colorimetric assay relies on mitochondrial succinate dehydrogenase activity, a direct proxy for metabolic activity and cell proliferation.

- Seeding: Plate cells (A549, HCT116) at a density of

cells/well in 96-well plates. Incubate for 24h to allow attachment.

- Treatment: Prepare a stock solution of the test compound in DMSO (10 mM). Perform serial dilutions (0.01

M to 100

M) in culture medium.

- Control: 0.1% DMSO (Vehicle).
- Positive Control: Sunitinib or Axitinib (Known indazole-mimics).
- Incubation: Treat cells for 72 hours at 37°C, 5%
.
- Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove medium. Add 150
L DMSO to dissolve purple formazan crystals.
- Readout: Measure Absorbance at 570 nm (Reference 630 nm).
- Analysis: Calculate
using non-linear regression (GraphPad Prism).

Data Presentation Template

Compound ID	R1 Substituent	Cell Line	IC50 (M)	Selectivity Index*
IND-CN-01 (Start)	H (Nitrile)	A549	>50	N/A
IND-AM-05 (Product)	4-F-Benzyl	A549	0.85 ± 0.1	>10
IND-AM-05	4-F-Benzyl	HCT116	1.20 ± 0.2	>8
Sunitinib	(Ref)	A549	2.50	-

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Aim for >5.

Mechanism of Action & Expert Insights

The 5-Methyl-1H-indazole-3-carboxamide motif functions as a Type I or Type II kinase inhibitor.

- **Hinge Binding:** The indazole nitrogen (N1/N2) and the C3-amide group form a donor-acceptor hydrogen bond pair with the "hinge region" of the kinase ATP-binding pocket (typically Cys or Glu residues).
- **Hydrophobic Pocket:** The 5-methyl group often projects into a hydrophobic sub-pocket (Gatekeeper region), enhancing selectivity over non-target kinases.
- **Solubility Tip:** If the final amide is insoluble in biological media, convert it to a hydrochloride salt using 4M HCl in Dioxane, or explore "prodrug" strategies by functionalizing the primary amide.

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